Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2S. It is known for its unique structure, which includes a thieno[2,3-c]pyrrole core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product. Techniques such as crystallization and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate
- Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride
Uniqueness
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is unique due to its specific structure and the presence of both amino and ester functional groups.
Biological Activity
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
The chemical formula of this compound is C8H12Cl2N2O2S with a molecular weight of approximately 271.16 g/mol. The compound is characterized by its thieno-pyrrole structure, which contributes to its biological activity.
Property | Value |
---|---|
Chemical Formula | C₈H₁₂Cl₂N₂O₂S |
Molecular Weight | 271.16 g/mol |
CAS Number | 1998216-51-5 |
IUPAC Name | Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate; dihydrochloride |
PubChem CID | 122404753 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate exhibit potent anti-tubercular activity. For instance, research on pyrrole derivatives has shown promising results against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies revealed that modifications to the pyrrole ring can enhance anti-TB activity significantly. Compounds with electron-withdrawing groups demonstrated improved efficacy with minimal cytotoxicity .
Cytotoxicity and Antiproliferative Effects
In vitro studies have shown that derivatives of the thieno-pyrrole scaffold possess antiproliferative activity against various human tumor cell lines. For example, certain pyrrole-based compounds exhibited GI50 values in the nanomolar range, indicating strong growth inhibition of cancer cells. These findings suggest that the thieno-pyrrole framework may be a viable lead for developing new anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis of methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole derivatives has highlighted several key modifications that enhance biological activity:
- Substituent Variations : The introduction of bulky substituents on the pyrrole ring has been shown to increase potency against Mtb. For instance, compounds with larger groups displayed over a hundred-fold increase in activity compared to smaller substituents .
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings significantly improved the anti-tubercular properties while maintaining low cytotoxicity levels .
- Hydrogen Bonding : Compounds that retained hydrogen bonding capabilities exhibited higher affinities for their biological targets, which is crucial for their therapeutic efficacy .
Study on Anti-TB Activity
In a study focusing on the design and synthesis of pyrrole derivatives as MmpL3 inhibitors (a target for TB treatment), several compounds were evaluated for their effectiveness against M. tuberculosis. Notably, one compound demonstrated an MIC value below 0.016 μg/mL against resistant strains while showing negligible cytotoxicity (IC50 > 64 μg/mL) in mammalian cell lines . This study underscores the potential of thieno-pyrrole derivatives in combating resistant strains of TB.
Anticancer Activity Evaluation
Another investigation assessed the antiproliferative effects of thieno-pyrrole derivatives against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in sensitive tumor cells. The findings suggest that further exploration into this compound class could lead to novel cancer therapeutics .
Properties
CAS No. |
1416438-08-8 |
---|---|
Molecular Formula |
C8H11ClN2O2S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;/h10H,2-3,9H2,1H3;1H |
InChI Key |
ILJYKIUNQYHORM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CNC2)N.Cl |
Origin of Product |
United States |
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